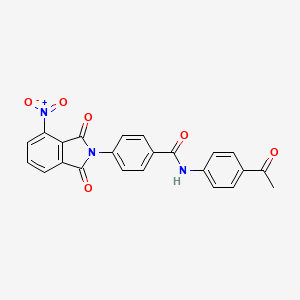![molecular formula C22H25N3O B6022849 N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6022849.png)
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide, also known as MIM-D3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including AKT, ERK, and JNK, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of inflammation, and the enhancement of cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the study of N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide, including the development of more potent analogs, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-(1H-imidazol-1-yl)ethanamine with 3-(2-methylphenyl)-3-phenylpropanoyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, this compound has been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-18-8-6-7-11-20(18)21(19-9-4-3-5-10-19)16-22(26)24(2)14-15-25-13-12-23-17-25/h3-13,17,21H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRTBITNTZGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N(C)CCN2C=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6022775.png)
![4-oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic acid](/img/structure/B6022782.png)
![2-{[3-cyano-6-(2,4-dimethoxyphenyl)-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B6022787.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
![1-(2-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6022801.png)
![5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6022802.png)

![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6022808.png)
![N-cyclopropyl-2-{[1-(2-cyclopropyl-1-methylethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6022816.png)
![7-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022818.png)

![4-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6022829.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)